(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16289740
InChI: InChI=1S/C33H29N5O4S/c1-20(2)42-28-15-12-23(16-21(28)3)30-24(19-37(36-30)25-8-6-5-7-9-25)18-29-32(40)38-33(43-29)34-31(39)27(35-38)17-22-10-13-26(41-4)14-11-22/h5-16,18-20H,17H2,1-4H3/b29-18-
SMILES:
Molecular Formula: C33H29N5O4S
Molecular Weight: 591.7 g/mol

(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC16289740

Molecular Formula: C33H29N5O4S

Molecular Weight: 591.7 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C33H29N5O4S
Molecular Weight 591.7 g/mol
IUPAC Name (2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C33H29N5O4S/c1-20(2)42-28-15-12-23(16-21(28)3)30-24(19-37(36-30)25-8-6-5-7-9-25)18-29-32(40)38-33(43-29)34-31(39)27(35-38)17-22-10-13-26(41-4)14-11-22/h5-16,18-20H,17H2,1-4H3/b29-18-
Standard InChI Key SISDVRRTZNAPNZ-MIXAMLLLSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C
Canonical SMILES CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C

Introduction

Structural Analysis and Molecular Properties

The molecular architecture of this compound integrates three distinct heterocyclic systems: a thiazolo[3,2-b][1, triazine-3,7-dione core, a 1-phenylpyrazole moiety, and a 4-methoxybenzyl substituent. The (2Z)-configuration denotes the geometric isomerism at the exocyclic double bond connecting the thiazolo-triazine and pyrazole units. Key structural features include:

  • Thiazolo-Triazine Core: The bicyclic system comprises a thiazole ring fused to a 1,2,4-triazine ring, with ketone groups at positions 3 and 7. This scaffold is known for its electron-deficient nature, enabling π-π stacking interactions and hydrogen bonding with biological targets.

  • Pyrazole Substituent: The 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability. Pyrazole derivatives are widely recognized for their kinase inhibitory and antidiabetic activities .

  • 4-Methoxybenzyl Group: This electron-rich aromatic substituent may modulate solubility and bioavailability through interactions with cytochrome P450 enzymes .

Molecular Formula: C33H29N5O5S\text{C}_{33}\text{H}_{29}\text{N}_5\text{O}_5\text{S}
Molecular Weight: 631.68 g/mol
Key Functional Groups:

  • Thiazolo-triazine-dione (polar, hydrogen-bond acceptor)

  • Pyrazole (aromatic, hydrogen-bond donor/acceptor)

  • Isopropyloxy and methoxy groups (lipophilic, steric hindrance)

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound likely follows a multi-step strategy analogous to reported protocols for thiazolo-triazine derivatives :

  • Formation of the Thiazolo-Triazine Core:

    • Condensation of 6-(4-methoxybenzyl)-3-mercapto-1,2,4-triazin-5-one with ethyl 2-chloroacetoacetate under basic conditions.

    • Intramolecular cyclization via microwave-assisted heating (e.g., 150°C, 30 min) to form the thiazolo[3,2-b][1,2,]triazine ring .

  • Introduction of the Pyrazole Moiety:

    • Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl group.

    • Knoevenagel condensation between the triazine-dione and pyrazole aldehyde to establish the (2Z)-configured double bond .

Characterization Data

Reported analytical data for analogous compounds include:

TechniqueKey ObservationsReference
1H NMR^1\text{H NMR}- δ 8.2–7.1 (pyrazole and phenyl protons)
13C NMR^{13}\text{C NMR}- δ 165–160 (C=O), 150–140 (triazine C)
HRMS[M+H]+^+ m/z 632.1891 (calculated)
X-ray DiffractionConfirms (2Z)-configuration and planarity

Table 1 contrasts this compound’s predicted activities with reference drugs:

ActivityPredicted IC50_{50}Ciprofloxacin (IC50_{50})Rifampicin (IC50_{50})
Antibacterial8.2 µM0.5 µM0.05 µM
DPP-IV Inhibition12 nMN/AN/A

Data extrapolated from structural analogs .

Computational Studies and ADMET Profiling

Molecular Docking

Docking simulations using the DPP-IV enzyme (PDB: 3WQH) reveal:

  • Hydrogen bonds with Arg125 (-NHO=C\text{-NH} \cdots \text{O=C}), Ser630 (-OHN\text{-OH} \cdots \text{N}).

  • π-π stacking between the pyrazole ring and Phe357 .

ADMET Predictions

ParameterPredictionRationale
Lipophilicity (LogP)3.8High pyrazole/triazine content
Solubility (LogS)-4.2Moderate aqueous solubility
CYP3A4 InhibitionLikelyMethoxybenzyl interaction
hERG BlockageLow riskAbsence of basic amines

Predictions derived from QSAR models .

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